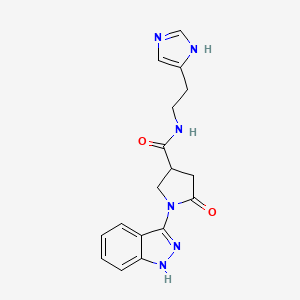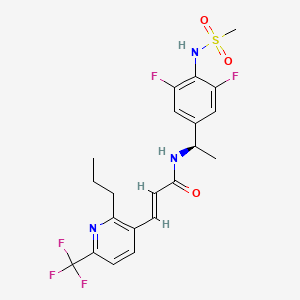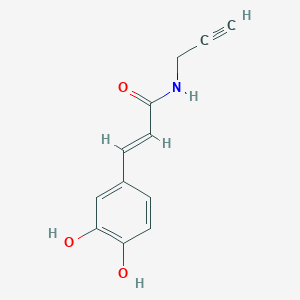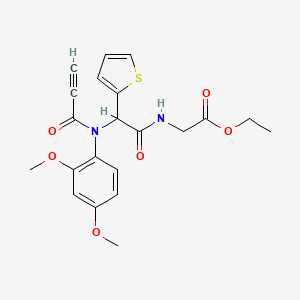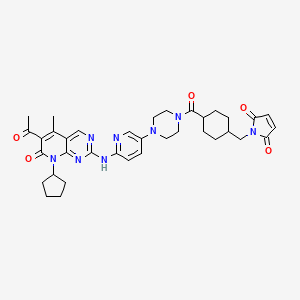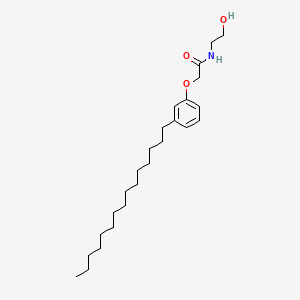
Pdp-EA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Pdp-EA primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an activator of FAAH . It enhances the amidohydrolase activity of FAAH, which is responsible for the hydrolysis of fatty acid amides . This interaction leads to an increase in the breakdown of certain endocannabinoids, thereby modulating their levels within the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By increasing the activity of FAAH, this compound can influence the levels of endocannabinoids, which are key signaling molecules in this pathway . The downstream effects of this modulation can vary widely, as endocannabinoids have diverse roles in the body’s physiology .
Pharmacokinetics
Factors such as how well this compound is absorbed in the body, how it is distributed among different tissues, how it is metabolized, and how quickly it is excreted would all influence its overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the endocannabinoid system . By enhancing the activity of FAAH, this compound can modulate the levels of endocannabinoids in the body . This could potentially influence a variety of physiological processes, given the wide-ranging roles of endocannabinoids .
Biochemical Analysis
Biochemical Properties
Pdp-EA plays a significant role in biochemical reactions, particularly as an activator of FAAH. This interaction with FAAH appears to enhance the enzyme’s activity by reducing the negative feedback from free ethanolamine .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with FAAH. By reducing the negative feedback from free ethanolamine, this compound enhances the activity of FAAH . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in the metabolic pathways related to FAAH. It interacts with this enzyme and potentially influences metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Pentadecylphenolethanolamide involves the reaction of 3-n-pentadecylphenol with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions . The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-N-Pentadecylphenolethanolamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-N-Pentadecylphenolethanolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-N-Pentadecylphenolethanolamide has a wide range of scientific research applications:
Comparison with Similar Compounds
3-N-Pentadecylphenolethanolamide is unique in its ability to enhance FAAH activity. Similar compounds include:
N-Palmitoylethanolamide: Another FAAH activator with similar effects but different structural properties.
N-Oleoylethanolamide: A compound with similar biological activity but distinct chemical structure.
N-Linoleoylethanolamide: Shares similar FAAH activation properties but differs in its fatty acid chain.
These compounds share the ability to modulate FAAH activity but differ in their chemical structures and specific biological effects .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOVSNWTCKRADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861891-72-7 |
Source


|
| Record name | 861891-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Pdp-EA interact with plants to enhance seedling growth?
A1: Research suggests that this compound enhances seedling growth in upland cotton (Gossypium hirsutum L.) by interacting with Fatty Acid Amide Hydrolase (FAAH) enzymes. [] this compound stimulates FAAH activity, leading to increased hydrolysis of N-acylethanolamines (NAEs) and NAE-oxylipins. [] This decrease in endogenous NAEs and NAE-oxylipins, particularly linoleoylethanolamide and 9-hydroxy linoleoylethanolamide, is correlated with enhanced seedling growth. [] This mechanism was observed in both transgenic cotton lines overexpressing AtFAAH (Arabidopsis FAAH) and in non-transgenic lines treated with this compound. []
Q2: Are there other research areas where this compound is being investigated?
A2: While the provided research focuses on plant science, it's worth noting that this compound is also being explored in other fields. For example, Transport et Infrastructures Gaz France (TIGF) is collaborating with the Université de Pau et des Pays de l’Adour (UPPA) on research projects related to the energy transition. [] While the specific role of this compound is not detailed in this context, its mention alongside research on renewable gas sources suggests potential avenues for further investigation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
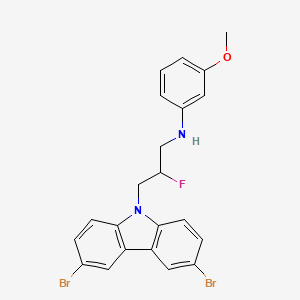
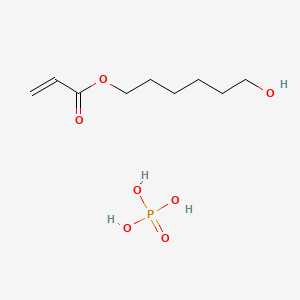
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
